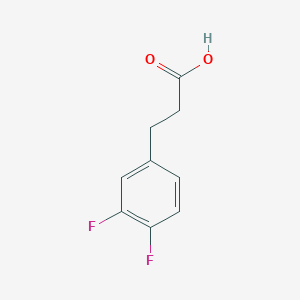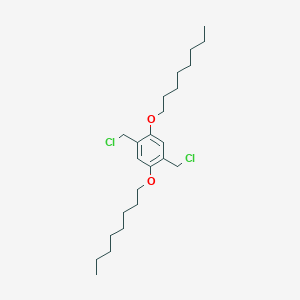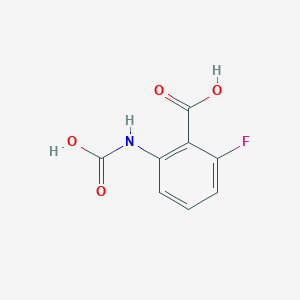![molecular formula C15H28N2O6 B071769 N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine CAS No. 192124-66-6](/img/structure/B71769.png)
N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine: is a compound with the molecular formula C15H28N2O6 and a molecular weight of 332.40 g/mol . It is commonly used in organic synthesis, particularly in the protection of amino groups. The compound appears as a white to almost white powder or crystal and has a melting point of approximately 120°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine typically involves the protection of amino groups using the tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Common methods include:
- Stirring a mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature .
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to batch methods .
Análisis De Reacciones Químicas
Types of Reactions: N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the Boc group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution Reactions: The compound can participate in substitution reactions where the Boc-protected amine is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane, HCl in methanol, or oxalyl chloride in methanol
Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, and 4-dimethylaminopyridine (DMAP) in acetonitrile.
Major Products Formed:
Aplicaciones Científicas De Investigación
N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine has several scientific research applications, including:
Chemistry: Used as a reagent in peptide synthesis and amino acid protection.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine primarily involves the protection and deprotection of amino groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The deprotection process involves the cleavage of the Boc group using strong acids or other reagents, resulting in the release of the free amine .
Comparación Con Compuestos Similares
N-(tert-Butoxycarbonyl)ethanolamine: Used for similar purposes in amino protection.
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester: Another Boc-protected amino acid derivative.
Uniqueness: N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine is unique due to its specific structure, which allows for the protection of both the amino and carboxyl groups in peptide synthesis. This dual protection capability makes it particularly valuable in complex organic synthesis .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-8-7-9-17(10-11(18)19)13(21)23-15(4,5)6/h7-10H2,1-6H3,(H,16,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKFFIFTMKLYQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443243 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-{3-[(tert-butoxycarbonyl)amino]propyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192124-66-6 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-{3-[(tert-butoxycarbonyl)amino]propyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)




![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)


![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)

![Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B71713.png)

